molecular formula C17H21N3O4S B2871535 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892981-97-4

2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2871535
CAS No.: 892981-97-4
M. Wt: 363.43
InChI Key: MQWVYQGFYHCCGZ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrolidine-2,5-dione and has been studied for its potential anticonvulsant properties . It’s part of a series of hybrid molecules designed with the aim of finding more effective and safer therapeutics .


Synthesis Analysis

The synthesis of this compound involves an optimized coupling reaction . The process yields several hybrid compounds that show broad-spectrum activity in widely accepted animal seizure models .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrrolidine-2,5-dione core and additional functional groups. The structure includes a benzene ring attached to the side methyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include coupling reactions . The introduction of an additional aromatic moiety results in increased lipophilicity, which may afford better blood-brain barrier penetration .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of derivatives related to this compound have been widely studied. For instance, Sailaja Rani Talupur et al. (2021) explored the synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene derivatives. These derivatives were synthesized through a multi-step reaction, starting with the condensation of specific precursors to form the desired thiophene compounds, which were then characterized by various analytical techniques such as IR, ^1H NMR, ^13C-NMR, Mass, and elemental analysis. The synthesized compounds were subjected to biological evaluation, showing potential antimicrobial properties (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial Applications

Several studies have focused on the antimicrobial applications of derivatives of this compound. The work by M. Gouda et al. (2010) on the synthesis and antimicrobial activities of new thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety underscores the compound’s relevance in developing antimicrobial agents. Their research involved creating derivatives and testing them against various microbial strains, some of which exhibited promising antimicrobial activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Antitumor and Anti-inflammatory Applications

The compound and its derivatives have also been investigated for their potential anti-inflammatory and antitumor applications. A study by H. Shams et al. (2010) delved into the novel synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from the compound. Their research demonstrated that most synthesized compounds exhibited high inhibitory effects when screened for their antiproliferative activity against various human cancer cell lines, indicating the compound’s potential in cancer research (Shams, Mohareb, Helal, & Mahmoud, 2010).

Applications in Dyeing and Textile Finishing

Research by H. Shams et al. (2011) on the design and synthesis of novel antimicrobial acyclic and heterocyclic dyes and their precursors for dyeing and/or textile finishing based on the 2-N-acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene systems highlights the compound's utility in material science. This work produced a series of novel dyes and dye precursors with significant antimicrobial activity, showcasing the compound’s versatility beyond pharmaceutical applications (Shams, Mohareb, Helal, & Mahmoud, 2011).

Mechanism of Action

The most plausible mechanism of action of this compound involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This mechanism is associated with its anticonvulsant activity .

Safety and Hazards

The compound has shown a favorable safety profile in animal models . It has negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds .

Future Directions

The promising in vivo activity profile and drug-like properties of this compound make it an interesting candidate for further preclinical development . More research is needed to fully understand its potential therapeutic applications.

Properties

IUPAC Name

2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-9-3-4-10-11(7-9)25-17(15(10)16(24)18-2)19-12(21)8-20-13(22)5-6-14(20)23/h9H,3-8H2,1-2H3,(H,18,24)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWVYQGFYHCCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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